4-Bromo-3-fluoro-4'-(trifluoromethoxy)-1,1'-biphenyl
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Overview
Description
4-Bromo-3-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl typically involves the following steps:
Fluorination: The addition of a fluorine atom to the compound.
Trifluoromethoxylation: The incorporation of a trifluoromethoxy group.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl involves large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Oxidation Reactions: Involving the addition of oxygen or the removal of hydrogen.
Reduction Reactions: Involving the addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various biphenyl derivatives with different functional groups.
Scientific Research Applications
4-Bromo-3-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological processes and interactions.
Medicine: As a potential therapeutic agent or in the development of new drugs.
Industry: In the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Bromo-3-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl include:
- 4-Bromo-3-fluorophenol
- 4-Bromo-3-fluorobenzonitrile
- 4-Bromo-3-fluorobenzenesulfonyl chloride
Uniqueness
What sets 4-Bromo-3-fluoro-4’-(trifluoromethoxy)-1,1’-biphenyl apart from these similar compounds is the presence of the trifluoromethoxy group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-[4-(trifluoromethoxy)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4O/c14-11-6-3-9(7-12(11)15)8-1-4-10(5-2-8)19-13(16,17)18/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPJUTRFUHQMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Br)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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